molecular formula C16H23N3O4S B6494099 N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide CAS No. 898415-03-7

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide

Cat. No. B6494099
CAS RN: 898415-03-7
M. Wt: 353.4 g/mol
InChI Key: SVDBJJSXVHVPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The reaction proceeds via N-B bond formation and the 1,2-metalate shift within the boron-intermediate .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Role in Drug Design

Piperidines, which are part of the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Various Piperidine Derivatives

The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Development of Human Neutrophil Elastase (hNE) Inhibitors

Benzenesulfonic acid derived compounds, which are part of the compound , have been synthesized and evaluated as competitive inhibitors of hNE . This is particularly relevant for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Role in the Pharmaceutical Industry

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Activity and Pharmacological Application

Piperidines have been studied for their biological activity and potential pharmacological applications . This includes the discovery and biological evaluation of potential drugs containing piperidine moiety .

Role in Tumor Hypoxia

Changes in gene expression cause uncontrolled cell proliferation and consequently tumor hypoxia . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH . Therefore, an overexpression of carbonic anhydrase IX (CA IX) genes was detected in many solid tumors . Benzenesulfonamide derivatives, which are part of the compound , could potentially play a role in addressing this issue .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-17-15(20)16(21)18-11-10-13-7-5-6-12-19(13)24(22,23)14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDBJJSXVHVPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.